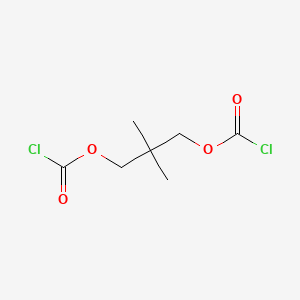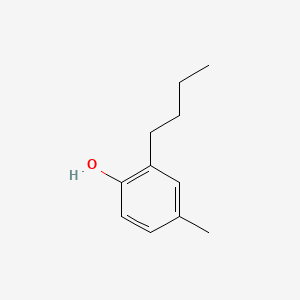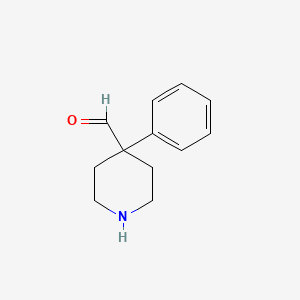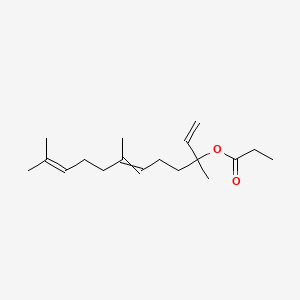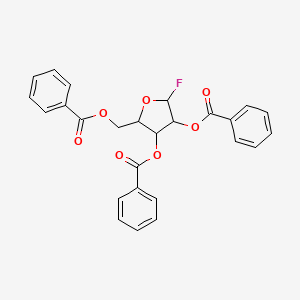
(3,4-Dibenzoyloxy-5-fluorooxolan-2-yl)methyl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dibenzoyloxy-5-fluorooxolan-2-yl)methyl benzoate is a versatile chemical compound widely used in scientific research. Its unique structure allows it to be applied in various fields such as pharmaceuticals, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dibenzoyloxy-5-fluorooxolan-2-yl)methyl benzoate typically involves the esterification of the corresponding alcohol with benzoic acid derivatives under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to ensure complete esterification, followed by purification through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, converting the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or thiols in polar solvents like ethanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
科学研究应用
(3,4-Dibenzoyloxy-5-fluorooxolan-2-yl)methyl benzoate is utilized in various scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Applied in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (3,4-Dibenzoyloxy-5-fluorooxolan-2-yl)methyl benzoate involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, resulting in various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
- (3,4-Dibenzoyloxy-5-chlorooxolan-2-yl)methyl benzoate
- (3,4-Dibenzoyloxy-5-bromooxolan-2-yl)methyl benzoate
- (3,4-Dibenzoyloxy-5-iodooxolan-2-yl)methyl benzoate
Comparison: Compared to its analogs, (3,4-Dibenzoyloxy-5-fluorooxolan-2-yl)methyl benzoate exhibits unique properties due to the presence of the fluorine atom. Fluorine imparts increased stability and lipophilicity, enhancing the compound’s potential biological activity and making it a valuable candidate for further research.
属性
IUPAC Name |
(3,4-dibenzoyloxy-5-fluorooxolan-2-yl)methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(32-23)16-31-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWZFUWVRLLLGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286130 |
Source


|
| Record name | 2,3,5-tri-o-benzoylpentofuranosyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6301-48-0 |
Source


|
| Record name | NSC43888 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,5-tri-o-benzoylpentofuranosyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
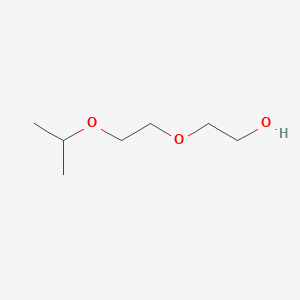

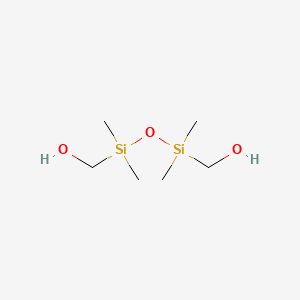
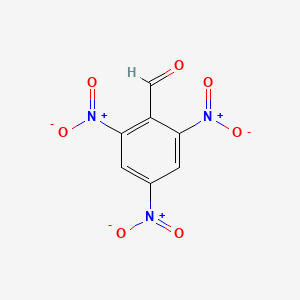
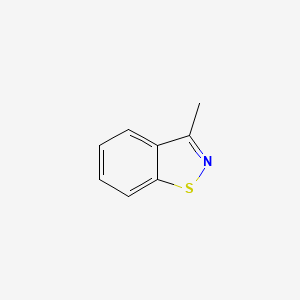

![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-(9-oxo-9H-naphth[3,2,1-kl]acridin-2-yl)-](/img/structure/B1619847.png)
![Disodium 4,4'-bis[(2-hydroxy-1-naphthyl)azo]-5,5'-dimethyl[1,1'-biphenyl]-2,2'-disulphonate](/img/structure/B1619848.png)

